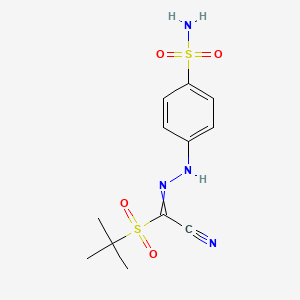

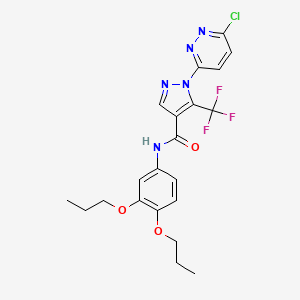

![molecular formula C18H16N4O4 B2581801 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-87-3](/img/structure/B2581801.png)

1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ADB-BUTINACA is a synthetic cannabinoid that has been reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 . It’s currently a drug of abuse in Russia .

Molecular Structure Analysis

ADB-BUTINACA is an indazole-derived synthetic cannabinoid . The S-enantiomer is the active compound .Chemical Reactions Analysis

A number of ADB-BUTINACA metabolites were tentatively identified in urine samples. These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole and a combination of these reactions .Aplicaciones Científicas De Investigación

Immunomodulatory Effects of Purine Derivatives

Purine nucleosides and their analogues have been synthesized to explore their immunomodulatory effects. For instance, analogues with sulfur substitutions have shown significant immunoactivity, suggesting their potential in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990). These findings underscore the role of structural modifications in purine derivatives for immunotherapy applications.

Antiviral and Anticancer Activities

The antiviral and anticancer properties of purine analogues have been a focus of research, demonstrating the therapeutic potential of these compounds. For example, various sugar-modified nucleoside derivatives have been evaluated for their antiviral activity against the Semliki Forest virus, highlighting the importance of chemical modifications for enhancing antiviral efficacy (Kini et al., 1991). Additionally, the synthesis of triazino and triazolo[4,3-e]purine derivatives has been described, with some compounds showing promising anticancer and anti-HIV activities, further emphasizing the potential of purine analogues in therapeutic development (Ashour et al., 2012).

Synthesis and Structural Modification for Medicinal Chemistry

The synthesis of purine analogues and their structural modifications play a crucial role in the discovery of new therapeutic agents. Research efforts have focused on developing practical approaches for synthesizing purine isosteres, such as 5-aza-isoguanines, which could serve as potential anticancer agents (Junaid et al., 2019). These synthetic methodologies enable the exploration of novel compounds with improved pharmacological profiles.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGVCJWQSZHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

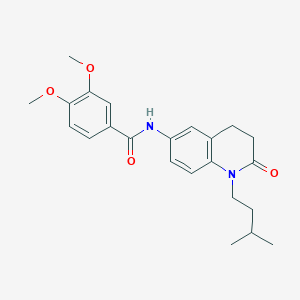

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

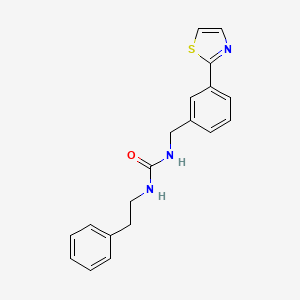

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

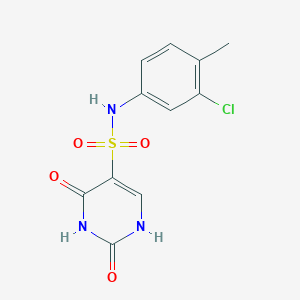

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)